molecular formula C20H25BrN2 B14920438 N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B14920438
M. Wt: 373.3 g/mol
InChI Key: XAFPHMRYPYEZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a piperidine ring substituted with benzyl and bromophenyl groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Bromophenyl Substitution: The bromophenyl group is introduced through a substitution reaction using 4-bromobenzyl chloride.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine
  • N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine
  • N-benzyl-1-[(4-methylphenyl)methyl]-N-methylpiperidin-4-amine

Uniqueness

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and properties are advantageous.

Properties

Molecular Formula

C20H25BrN2

Molecular Weight

373.3 g/mol

IUPAC Name

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C20H25BrN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3

InChI Key

XAFPHMRYPYEZPB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.